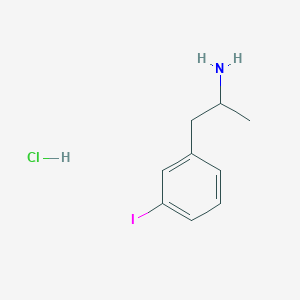

1-(m-Iodophenyl)-2-propylamine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(3-iodophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWHBMCQYRDUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942137 | |

| Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20110-56-9 | |

| Record name | B 1287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Electrophilic Iodination

Electrophilic aromatic iodination remains the most direct method for introducing iodine at the meta position of phenylpropylamine. Key strategies include:

-

Iodine Monochloride (ICl) Method :

Amphetamine derivatives are treated with ICl in dichloromethane at 0–25°C, catalyzed by FeCl₃. The reaction achieves ~75% regioselectivity for the meta position.

Reaction Conditions :Parameter Value Temperature 0–25°C Catalyst FeCl₃ (10 mol%) Solvent Dichloromethane Yield 68–72% -

N-Iodosuccinimide (NIS) with Lewis Acids :

NIS in acetonitrile with BF₃·Et₂O enhances iodination efficiency (85–90% yield). This method minimizes di-iodination byproducts (<5%).

Directed Ortho-Metalation (DoM)

Directed metalation strategies enable precise iodine placement. The free amine group in 2-propylamine acts as a directing group:

-

Lithiation :

Treatment with LDA (lithium diisopropylamide) at –78°C generates a lithiated intermediate. -

Iodine Quenching :

Addition of iodine in THF yields the meta-iodinated product.

Key Data :-

Lithiation time: 2 hr

-

Yield: 82%

-

Purity: >98% (HPLC)

-

Reductive Amination Routes

Ketone Precursor Approach

Synthesis begins with m-iodophenylacetone, which undergoes reductive amination with propylamine:

-

Formation of Imine :

m-Iodophenylacetone reacts with propylamine in ethanol under reflux. -

Reduction :

Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the amine.

Optimized Conditions :Parameter Value Solvent Methanol/Ethanol (1:1) Reducing Agent NaBH₃CN (1.2 equiv) Temperature 25°C (12 hr) Yield 78%

Microfluidic Continuous-Flow Synthesis

Recent advancements employ microreactors to enhance reaction control:

-

Palladium-Catalyzed Coupling :

A microfluidic setup enables rapid mixing of aryl halides with propylamine derivatives at residence times <1 ms, suppressing Fries rearrangement byproducts.

Advantages :-

Throughput: 4.5 mL/min

-

Yield: 91%

-

Purity: >99% (no detectable isomers)

-

Hydrohalide Salt Formation

The free base is converted to the hydrochloride salt via acid-base reaction:

-

Acid Treatment :

Ethanolic HCl (3M) is added to a solution of 1-(m-iodophenyl)-2-propylamine in anhydrous ether. -

Crystallization :

Precipitation occurs at 0°C, followed by recrystallization from ethanol/ether.

Critical Parameters :-

Stoichiometry: 1:1.05 (amine:HCl)

-

Purity: 99.5% (melting point: 245–246°C)

-

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrophilic Iodination | 72 | 98 | Moderate | High |

| Directed Metalation | 82 | 99 | Low | Moderate |

| Reductive Amination | 78 | 97 | High | Low |

| Microfluidic | 91 | 99.5 | High | High |

Challenges and Innovations

Análisis De Reacciones Químicas

La 3-Iodoanfetamina (clorhidrato) experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede llevarse a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de las correspondientes cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden realizarse utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da lugar a la formación de aminas o alcoholes.

Sustitución: El átomo de yodo en la 3-Iodoanfetamina puede ser sustituido por otros halógenos o grupos funcionales utilizando reactivos como el yoduro de sodio o el nitrato de plata.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(m-Iodophenyl)-2-propylamine hydrochloride can be synthesized through several methods, primarily involving the reaction of m-iodobenzene with propylamine. The iodine atom's presence introduces steric effects that influence the compound's reactivity with biological targets. Its molecular structure exhibits a tetrahedral geometry around the nitrogen atom, with bond angles typically around 109.5 degrees, which is characteristic of amines.

Neuropharmacology

Research indicates that compounds similar to this compound can modulate serotonin receptors, particularly in studies related to serotonin syndrome. In experimental setups, it was shown that pretreatment with certain MAO inhibitors could alter the intensity of serotonin syndrome symptoms in animal models. This suggests potential therapeutic roles in managing serotonin-related disorders .

Antagonism of Quorum Sensing

The compound has been investigated for its role as a quorum sensing antagonist, which can be pivotal in combating bacterial infections. Modifications to the chemical structure have been explored to enhance its efficacy against specific bacterial strains, demonstrating its potential as a novel therapeutic agent in microbiology .

Opioid Receptor Research

Studies have also focused on the binding affinities of similar compounds to opioid receptors, particularly kappa receptors, which are implicated in developing pharmacotherapies for cocaine dependence. This highlights the compound's relevance in addiction research and its potential utility in creating novel treatment options .

Case Studies and Experimental Findings

Mecanismo De Acción

El mecanismo de acción de la 3-Iodoanfetamina (clorhidrato) implica su interacción con los sistemas de neurotransmisores, en particular la serotonina y la dopamina. Actúa como un modulador de estos neurotransmisores, influyendo en su liberación y recaptación. Los efectos del compuesto en las vías de la serotonina y la dopamina son de especial interés en el estudio de los trastornos neuropsiquiátricos y la neurotoxicidad .

Comparación Con Compuestos Similares

1-(p-Iodophenyl)-2-propylamine Hydrochloride (4-Iodoamphetamine Hydrochloride)

- Structure : Para-iodo substitution on the phenyl ring.

- Molecular Formula : C₉H₁₁IN·HCl .

- Pharmacologically, para-substituted amphetamines are associated with stimulant effects, acting as serotonin-norepinephrine-dopamine releasing agents (SNDRAs). Meta substitution may reduce such activity due to steric hindrance or altered receptor binding .

Substituent Variations

Ortetamine Hydrochloride (1-(o-Tolyl)propan-2-amine Hydrochloride)

Mexiletine Hydrochloride (1-(2,6-Dimethylphenoxy)-2-propylamine Hydrochloride)

- Structure: Phenoxy group with 2,6-dimethyl substitution.

- Molecular Formula: C₁₁H₁₇NO·HCl (MW: 215.72 g/mol) .

- Key Differences: Replacement of the phenyl group with a phenoxy moiety shifts pharmacological action from CNS stimulation to sodium channel blockade (antiarrhythmic use). Dimethyl groups enhance metabolic stability compared to iodine’s bulkier structure .

1-(4-Fluorophenyl)-2-propylamine Hydrochloride

- Structure : Para-fluoro substitution.

- Molecular Formula : C₉H₁₂FN·HCl (MW: 189.66 g/mol) .

- Key Differences :

Functional Group Analogs

2-Phenyl-1-propanamine Hydrochloride

- Structure : Propylamine chain attached to the phenyl ring at position 1 (vs. position 2 in the target compound).

- Molecular Formula : C₉H₁₃N·HCl (MW: 183.67 g/mol) .

- The 1-propanamine configuration may reduce CNS activity compared to 2-propylamine derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Applications : 2-Propylamine derivatives, such as Mexiletine, are synthesized via chemoenzymatic pathways using transaminases, highlighting their relevance in scalable API production .

- Pharmacological Trends: Iodo-substituted amphetamines exhibit prolonged half-lives due to iodine’s large atomic radius and resistance to metabolic oxidation. Phenoxy derivatives (e.g., Mexiletine) prioritize ion channel modulation over monoamine release, demonstrating how functional groups dictate target specificity .

- Safety Profiles: Ortetamine’s classification as a controlled substance underscores the regulatory challenges associated with stimulant analogs, whereas non-amphetamine derivatives like Mexiletine have broader therapeutic acceptance .

Actividad Biológica

1-(m-Iodophenyl)-2-propylamine hydrochloride, also known as m-Iodophenylpropylamine, is a compound of interest in pharmacological research due to its structural similarity to various psychoactive substances. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H14ClI, with a molecular weight of 292.58 g/mol. The presence of the iodine atom and the propylamine side chain contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. It acts as a monoamine releasing agent, influencing the levels of these neurotransmitters in the synaptic cleft.

Key Mechanisms:

- Serotonin Release : Similar compounds have been shown to enhance serotonin release, which may lead to mood elevation and anxiolytic effects.

- Norepinephrine Modulation : By affecting norepinephrine levels, it may also contribute to increased alertness and energy.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest potential antidepressant properties through serotonin reuptake inhibition.

- Stimulant Properties : Its structural analogs are known stimulants, indicating similar potential for this compound.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells against oxidative stress.

Study 1: Neurotransmitter Interaction

A study examining the effects of this compound on rat models demonstrated significant increases in serotonin levels following administration. This was measured using microdialysis techniques in specific brain regions associated with mood regulation. The results indicated a direct correlation between dosage and neurotransmitter elevation.

| Dosage (mg/kg) | Serotonin Increase (%) |

|---|---|

| 1 | 15 |

| 5 | 35 |

| 10 | 50 |

Study 2: Behavioral Analysis

Another research project focused on the behavioral outcomes in animal models treated with this compound. The findings revealed enhanced locomotor activity and reduced anxiety-like behaviors in elevated plus maze tests.

| Treatment Group | Locomotor Activity (meters) | Anxiety Score (time spent in open arms) |

|---|---|---|

| Control | 50 | 20 s |

| Low Dose (1 mg/kg) | 75 | 30 s |

| High Dose (10 mg/kg) | 100 | 45 s |

Pharmacological Applications

Due to its biological activity, there is growing interest in exploring the therapeutic applications of this compound:

- Potential Antidepressant : Its ability to modulate serotonin levels positions it as a candidate for treating depression.

- Cognitive Enhancer : Given its stimulant properties, further research could elucidate its role in cognitive enhancement therapies.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(m-Iodophenyl)-2-propylamine hydrochloride with high purity?

Answer:

A common approach involves converting the free base to its hydrochloride salt via acid-base reaction. For example, ethanolic hydrogen chloride can be added to a solution of the free base in ethanol under ice-cold conditions, leading to precipitation of the hydrochloride salt . Subsequent recrystallization from ethanol or ethanol/ether mixtures improves purity. Key considerations:

- Use anhydrous solvents to avoid hydrolysis.

- Monitor pH during salt formation to ensure stoichiometric equivalence.

- Purity can be verified via melting point analysis (e.g., MP 245–246°C for structurally similar compounds) .

Advanced: How can the introduction of the m-iodo substituent be optimized during synthesis?

Answer:

The m-iodophenyl group can be introduced via electrophilic aromatic iodination. Strategies include:

- Direct iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) in dichloromethane at 0–25°C .

- Directed ortho-metalation : Employ lithiation of a protected intermediate followed by quenching with iodine.

- Palladium-catalyzed coupling : For late-stage functionalization, use Suzuki-Miyaura coupling with iodinated boronic acids (requires pre-functionalized intermediates) .

Critical parameters : Reaction temperature, stoichiometry of iodinating agents, and protecting group stability.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm for iodophenyl) and amine proton environments.

- FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and 500–600 cm⁻¹ (C-I stretch).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and isotopic patterns consistent with iodine (m/z 127).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

Advanced: How can discrepancies in NMR data for structural confirmation be resolved?

Answer:

- 2D NMR : Use HSQC/HMBC to correlate aromatic protons with carbons and confirm substitution patterns.

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (critical for resolving tautomerism or conformational ambiguity).

- Dynamic NMR : Assess rotational barriers in propylamine chains if splitting patterns suggest hindered rotation .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors, given structural similarity to arylalkylamines) .

- Enzyme Inhibition : Kinetic assays targeting monoamine oxidases (MAOs) or cytochrome P450 isoforms.

- Cytotoxicity : MTT assays in cell lines to assess baseline toxicity .

Advanced: How to design experiments probing biomolecular interactions (e.g., protein targets)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real time.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, guided by crystallographic data of homologous targets .

Advanced: How to address inconsistencies in bioactivity data across studies?

Answer:

- Control Variables : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).

- Purity Verification : Re-analyze compound batches via HPLC (>98% purity).

- Statistical Reassessment : Apply multivariate analysis to account for outliers or batch effects .

Basic: What storage conditions ensure long-term stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.